molecular formula C12H9BrClNO B14024516 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine

5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine

Cat. No.: B14024516
M. Wt: 298.56 g/mol
InChI Key: NTPHIMVZAURFNU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine is a chemical compound with the molecular formula C12H9BrClNO It is a derivative of pyridine, substituted with bromine, chlorine, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine typically involves the reaction of 2-chloro-5-bromopyridine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized products such as pyridine N-oxides.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-chlorophenoxy)pyridine
  • 5-Bromo-2-(3-chlorophenoxy)aniline
  • 5-Bromo-2-(3-chlorophenoxy)pyrimidine

Uniqueness

5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

5-bromo-2-(3-chlorophenoxy)-4-methylpyridine

InChI

InChI=1S/C12H9BrClNO/c1-8-5-12(15-7-11(8)13)16-10-4-2-3-9(14)6-10/h2-7H,1H3

InChI Key

NTPHIMVZAURFNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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